molecular formula C16H17NO4 B1365592 Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate CAS No. 61032-42-6

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Cat. No.: B1365592
CAS No.: 61032-42-6
M. Wt: 287.31 g/mol
InChI Key: CKHQUPXMMAOBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a methoxy group attached to a benzoate core. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Scientific Research Applications

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, methyl 4-methoxybenzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Benzyloxy Substitution: The amino group is then protected, and the benzyloxy group is introduced through a nucleophilic substitution reaction.

    Deprotection: Finally, the protecting group is removed to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form a corresponding amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzoates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and methoxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 2-amino-3-methoxybenzoate

Comparison: Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is unique due to the presence of the benzyloxy group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds without this group. The combination of the amino, benzyloxy, and methoxy groups provides a unique set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 2-amino-5-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHQUPXMMAOBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455173
Record name Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61032-42-6
Record name Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of optimizing the synthesis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate?

A1: this compound serves as a crucial building block in the production of various pharmaceuticals. The research demonstrates a streamlined synthesis method that achieves a high yield (82.42%) []. This optimized process offers several advantages, including fewer side reactions, higher purity of the final product, and overall cost-effectiveness. These factors are highly relevant for industrial-scale production, making the compound more readily accessible for further pharmaceutical development.

Q2: Can you elaborate on the specific steps and improvements made in the optimized synthesis method?

A2: The optimized synthesis consists of three key steps []:

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